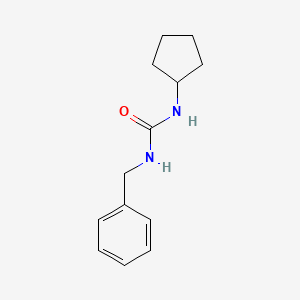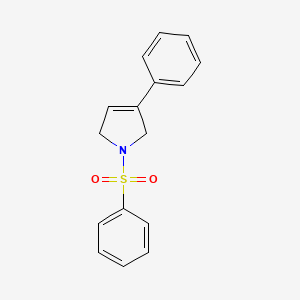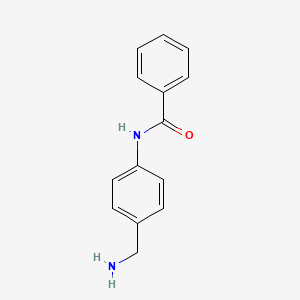
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide, also known as L-732,138, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of oxazole carboxamides and has been found to exhibit promising results in several studies.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide involves the inhibition of FAAH, which is an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which has been found to have a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide has several biochemical and physiological effects. These include reducing pain and inflammation, improving memory and learning, and reducing anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide in lab experiments is its potent and selective inhibition of FAAH. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of this compound is that it may have off-target effects on other enzymes or receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide. One area of interest is in the development of new drugs based on this compound that can target FAAH for the treatment of various diseases such as chronic pain, anxiety, and depression. Another area of research is in the study of the physiological effects of endocannabinoids and their role in various physiological processes.
In conclusion, N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide is a promising compound that has been studied for its potential use in various scientific research applications. Its potent and selective inhibition of FAAH makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. While there are limitations to its use, there are several future directions for research that hold promise for the development of new drugs and a better understanding of the physiological effects of endocannabinoids.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-2-butanone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the desired compound.
Scientific Research Applications
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to act as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-8(2)13-12(9(3)17-19-13)14(18)16-11-6-4-5-10(15)7-11/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPFOCOQPDXQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NC2=CC(=CC=C2)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)


![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)





